![molecular formula C24H38N6O2 B1193131 MS2177](/img/no-structure.png)
MS2177
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Overview
Description
MS2177 is a potent and selective SETD8 inhibitor. MS2177 has an in vitro IC50 of 1.9 μM (σ = 1.05 μM, n = 4) in ascintillation proximity assay. Binding of MS2177 to SETD8 was confirmed by isothermal titration calorimetry (ITC), having a KD of 1.3 μM. SETD8 (also known as SET8, PR-SET7, or KMT5A) is the only methyltransferase known to catalyze monomethylation of histone H4 lysine 20 (H4K20). SETD8 inhibitors could be valuable anticancer agents.
Scientific Research Applications
Tox21 Update and Chemical Hazard Characterization
In a study by Tice et al. (2013), the Tox21 collaboration aimed to shift the assessment of chemical hazards from traditional animal toxicology studies to target-specific, mechanism-based, biological observations using in vitro assays. This approach, integrating diverse technologies and endpoints, represents a systems-biology method to toxicology, focusing on comprehensive chemical and biological/toxicological space knowledge (Tice, Austin, Kavlock, & Bucher, 2013).
Mass Spectrometry in Viral Infections
Ganova-Raeva and Khudyakov (2013) discussed the applications of mass spectrometry (MS) in life sciences, emphasizing its use in molecular diagnostics of viral infections. MS, known for its accuracy, sensitivity, and wide dynamic range, has been applied for pathogen identification, genomic sequencing, mutation detection, and characterization of genetic heterogeneity in clinical fields (Ganova-Raeva & Khudyakov, 2013).
Metabolomics and MS
Want et al. (2007) explored the application of MS in metabolomics, particularly in the study of endogenous metabolites. MS's utility in metabolomics ranges from understanding basic biochemistry to biomarker discovery and structural characterization of significant metabolites (Want, Nordström, Morita, & Siuzdak, 2007).
MS Imaging in Biomedical Tissue Analysis
Chughtai and Heeren (2010) reviewed the application of mass spectrometric imaging (MSI) in biomedical imaging. MSI, benefiting from methodological and technological developments in MS, provides high-resolution spatial information on the distribution of various molecules at the tissue or single-cell level, crucial for biological research (Chughtai & Heeren, 2010).
properties
Product Name |
MS2177 |
---|---|
Molecular Formula |
C24H38N6O2 |
Molecular Weight |
442.608 |
IUPAC Name |
7-(2-aminoethoxy)-6-methoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine |
InChI |
InChI=1S/C24H38N6O2/c1-31-21-17-19-20(18-22(21)32-16-9-25)27-24(30-14-7-8-15-30)28-23(19)26-10-3-2-4-11-29-12-5-6-13-29/h17-18H,2-16,25H2,1H3,(H,26,27,28) |
InChI Key |
UEDAXBZCRLISHC-UHFFFAOYSA-N |
SMILES |
COC1=C(OCCN)C=C(N=C(N2CCCC2)N=C3NCCCCCN4CCCC4)C3=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MS2177; MS-2177; MS 2177. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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